molecular formula C15H23ClO10 B12790817 Asystasioside E CAS No. 126005-85-4

Asystasioside E

Cat. No.: B12790817
CAS No.: 126005-85-4
M. Wt: 398.79 g/mol
InChI Key: XSPPZAOBLKWRDZ-KMTJDOOMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Asystasioside E can be isolated from the aerial parts of Veronica longifolia through a series of extraction and chromatographic techniques. The process involves:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Asystasioside E undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typically used.

Major Products

The major products formed from these reactions include various esters of this compound, such as longifoliosides A and B .

Scientific Research Applications

Asystasioside E has several scientific research applications:

Mechanism of Action

The mechanism of action of Asystasioside E primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Longifolioside A
  • Longifolioside B
  • Verproside
  • Verminoside
  • Specioside
  • Amphicoside
  • Minecoside
  • Martynoside

Uniqueness

Asystasioside E is unique due to its specific chlorinated structure and its potent antioxidant activity. While other iridoids also exhibit antioxidant properties, the presence of chlorine in this compound may enhance its reactivity and effectiveness .

Properties

CAS No.

126005-85-4

Molecular Formula

C15H23ClO10

Molecular Weight

398.79 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(4aR)-7-hydroxy-7-(hydroxymethyl)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-[chloro(hydroxy)methyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C15H23ClO10/c16-13(21)15(23)10(20)8(18)9(19)12(26-15)25-11-7-6(2-4-24-11)1-3-14(7,22)5-17/h2,4,6-13,17-23H,1,3,5H2/t6-,7?,8-,9-,10+,11?,12+,13?,14?,15+/m1/s1

InChI Key

XSPPZAOBLKWRDZ-KMTJDOOMSA-N

Isomeric SMILES

C1CC(C2[C@H]1C=COC2O[C@@H]3[C@@H]([C@H]([C@@H]([C@](O3)(C(O)Cl)O)O)O)O)(CO)O

Canonical SMILES

C1CC(C2C1C=COC2OC3C(C(C(C(O3)(C(O)Cl)O)O)O)O)(CO)O

Origin of Product

United States

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